molecular formula C9H18O2 B1580447 2-Methylbutyl butyrate CAS No. 51115-64-1

2-Methylbutyl butyrate

Cat. No. B1580447
CAS RN: 51115-64-1
M. Wt: 158.24 g/mol
InChI Key: MBZKQDXXFMITAC-UHFFFAOYSA-N
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Description

2-Methylbutyl butyrate, also known as 2-Methylbutyl butanoate, is a chemical compound with the molecular formula C9H18O2 . It is a clear colorless liquid and has a fruity odor . It is one of the key constituents of the aroma of baked wines and is also found in Cape chamomile oil .


Synthesis Analysis

The synthesis of 2-Methylbutyl butyrate can be achieved through a Grignard reaction using 2-chlorobutane and carbon dioxide . It is also possible to obtain either enantiomer of 2-methylbutanoic acid through asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst .


Molecular Structure Analysis

The molecular structure of 2-Methylbutyl butyrate consists of 9 Carbon atoms, 18 Hydrogen atoms, and 2 Oxygen atoms . The average mass of the molecule is 158.238 Da and the monoisotopic mass is 158.130676 Da .


Chemical Reactions Analysis

As an ester, 2-Methylbutyl butyrate is formed as the condensation product when a carboxylic acid is reacted with an alcohol . The esterification of carboxylic acids with alcohols represents a well-known class of liquid-phase reactions of considerable industrial interest due to varied practical applications of ester products .


Physical And Chemical Properties Analysis

2-Methylbutyl butyrate is a clear colorless liquid with a fruity odor . It has a molecular weight of 158.24 g/mol . It is also known to have low solubility in water .

Scientific Research Applications

Microbiome Conversion to Butyrates

Research has demonstrated the conversion of methanol to isobutyrate (i-butyrate) and n-butyrate by a microbiome dominated by Clostridium and Eubacterium. This process is significant for the production of i-butyrate, a precursor for plastic and emulsifiers, from non-sterile feedstocks, highlighting an industrial application in material science (Huang, Kleerebezem, Rabaey, & Ganigué, 2020).

Epigenetic Modifications in Hemoglobin Production

Butyrate, as an epigenetic modifier, plays a role in the regulation of hemoglobin genes. It's shown to induce fetal hemoglobin (HbF) in patients with hemoglobin disorders through epigenetic changes involving DNA methylation and histone acetylation, contributing to the understanding of gene regulation in medical science (Fathallah, Weinberg, Galperin, Sutton, & Atweh, 2007).

Butyrate in Cancer Therapy

The development of biobutyrate as a targeted cancer therapy is a significant application. Engineered Escherichia coli has been used to synthesize butyrate, demonstrating its potential in reducing carcinogenesis and offering a new avenue for bacterial cancer therapy (Chiang & Hong, 2021).

Tributyrin in Colon Cancer Treatment

Tributyrin, a prodrug of butyrate, has been studied for its potential in colon cancer treatment. Its ability to induce differentiation and inhibit growth in colon cancer cell lines, especially when combined with dihydroxycholecalciferol, illustrates a promising approach in nutritional and pharmacological cancer treatment (Gaschott, Steinhilber, Milović, & Stein, 2001).

Butyrate in Histone Acetylation and Gene Expression

The role of butyrate in histone acetylation, an epigenetic modification, is significant in gene expression and cell function regulation. This has implications in various fields like developmental biology and pharmacology, as demonstrated in studies involving chickens (Mátis, Neogrády, Csikó, Kulcsár, Kenéz, & Huber, 2013).

Butyrate in Process Monitoring of Anaerobic Digestors

Butyrate and isobutyrate are important indicators in the process control of anaerobic biological systems. Their concentrations can signal process instability, making them valuable in environmental and industrial biotechnology (Ahring, Sandberg, & Angelidaki, 1995).

Butyrate and Streptomycetes Metabolism

The metabolism of butyrate in Streptomyces, involving a novel rearrangement process, has implications in antibiotic production, highlighting its role in pharmaceutical and biochemical research (Reynolds, O'Hagan, Gani, & Robinson, 1988).

Butyrate-Producing Bacterial Community in Intestinal Health

Investigations into the butyrate-producing bacterial community in the human microbiome have implications for gastrointestinal health and disease, particularly in conditions like ulcerative colitis. This research is crucial in microbiology and medical science (Vital, Penton, Wang, Young, Antonopoulos, Sogin, Morrison, Raffals, Chang, Huffnagle, Schmidt, Cole, & Tiedje, 2013).

Butyrate in Epigenetic Regulation of Depression

Sodium butyrate's role in epigenetic regulation, particularly in the context of depression, demonstrates its potential as a therapeutic agent in psychiatric and neurological disorders. Its influence on DNA methylation and histone acetylation in the brain provides insights into the molecular mechanisms of depression (Wei, Melas, Wegener, Mathé, & Lavebratt, 2015).

Safety And Hazards

2-Methylbutyl butyrate is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

2-methylbutyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-9(10)11-7-8(3)5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZKQDXXFMITAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866181
Record name Butanoic acid, 2-methylbutyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutyl butyrate

CAS RN

51115-64-1
Record name 2-Methylbutyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51115-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-methylbutyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methylbutyl ester
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Record name Butanoic acid, 2-methylbutyl ester
Source EPA DSSTox
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Record name 2-methylbutyl butyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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